molecular formula C23H25N5O3 B10982472 (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B10982472
M. Wt: 419.5 g/mol
InChI Key: MSSIDBJUZQVRJJ-UHFFFAOYSA-N
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Description

The compound (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule that features an indole core, a triazolopyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. The Fischer indole synthesis is a common method used to construct the indole ring, involving the reaction of phenylhydrazine with a ketone under acidic conditions . The triazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors . The final step involves coupling the indole and triazolopyridine units with the piperidine ring, often using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicine

In medicine, this compound is of interest for its potential therapeutic applications. Indole derivatives have been investigated for their ability to interact with various biological targets, making them promising candidates for drug development .

Industry

In industry, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The triazolopyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets . The piperidine ring can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone lies in its combination of three distinct structural motifs: the indole core, the triazolopyridine moiety, and the piperidine ring. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for further research and development .

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

(4,6-dimethoxy-1-methylindol-2-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C23H25N5O3/c1-26-18-11-16(30-2)12-20(31-3)17(18)13-19(26)23(29)27-9-6-7-15(14-27)22-25-24-21-8-4-5-10-28(21)22/h4-5,8,10-13,15H,6-7,9,14H2,1-3H3

InChI Key

MSSIDBJUZQVRJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

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